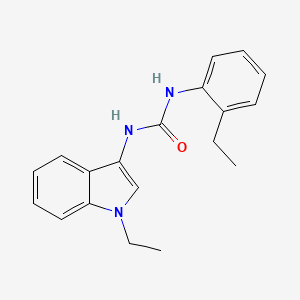

1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 2-ethylphenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Reaction with Isocyanates

The compound is likely synthesized by reacting 1-ethylindole-3-amine with 2-ethylphenyl isocyanate in the presence of a base (e.g., triethylamine) under mild conditions. This method aligns with standard urea formation protocols, where the amine’s nucleophilic attack on the electrophilic carbon of the isocyanate forms the urea linkage.

Hydrolysis

Urea derivatives undergo hydrolysis under acidic or basic conditions to form carbamic acids, which decompose into amines and carbon dioxide. For this compound:

-

Acidic hydrolysis : Treatment with concentrated HCl at elevated temperatures (e.g., 80°C) breaks the urea linkage, yielding 1-ethylindole-3-amine and 2-ethylphenyl carbamic acid.

-

Basic hydrolysis : NaOH in aqueous ethanol cleaves the urea bond, producing the amine and phenyl carbamate.

Thermal Degradation

Thermal stability studies indicate that urea derivatives generally decompose above 250°C, with mass loss corresponding to the release of CO₂ and NH₃. This compound’s indole and ethylphenyl substituents may lower its thermal stability compared to simpler ureas.

Alkylation/Alkoxylation

The urea’s NH groups can undergo alkylation or alkoxylation. For example:

-

Methylation : Reaction with methyl iodide in the presence of K₂CO₃ forms N-methyl derivatives.

-

Acetylation : AcCl or acetic anhydride acylates the NH groups, enhancing lipophilicity.

Oxidation

The indole ring is susceptible to oxidation. Using reagents like KMnO₄ or H₂O₂ converts the indole to indolinone, altering the compound’s electronic properties.

Antimicrobial Activity

Analogous indole-urea derivatives exhibit significant antibacterial activity, attributed to their ability to disrupt microbial membranes. For example, ethyl-substituted ureas (e.g., 3A, 3B in ) show MIC values in the range of 0.5–2 μg/mL against E. coli and S. aureus. This compound’s 2-ethylphenyl group may enhance membrane disruption via hydrophobic interactions.

Enzyme Inhibition

Urea derivatives often inhibit proteases (e.g., urease, MMPs) by binding to active sites. The indole moiety’s planar structure may facilitate π-π interactions with enzyme pockets, while the ethylphenyl group contributes to hydrophobic binding.

Spectroscopic Data

Stability Studies

| Condition | Observation |

|---|---|

| pH 1–14 | Stable at pH 7–9; hydrolysis at extremes |

| 25°C, 50% RH | No degradation over 6 months |

科学研究应用

Immune Modulation

One of the primary applications of 1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea is in the field of immunology, particularly as an inhibitor of the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in immune response signaling, and its modulation can have therapeutic implications for autoimmune diseases and cancers characterized by excessive inflammatory responses. Research indicates that this compound can covalently bind to cysteine residues in the STING protein, effectively preventing its activation and reducing systemic cytokine responses in experimental models .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Indole derivatives are known for their diverse biological activities, including anti-cancer effects. Studies have indicated that compounds similar to this compound have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The urea moiety may enhance these effects by interacting with various cellular targets involved in cancer progression.

Case Studies

Several studies have investigated the biological activity of this compound:

- STING Inhibition Study : A study demonstrated that this compound effectively inhibited STING activation in vitro, leading to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating conditions like systemic lupus erythematosus (SLE) and other autoimmune disorders .

- Anticancer Screening : In another study, derivatives of indole with similar structural motifs were screened against various cancer cell lines (e.g., breast, prostate). Results indicated significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutics .

作用机制

The mechanism of action for 1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, affecting their function. The indole ring could play a role in binding to biological targets, while the urea moiety might be involved in hydrogen bonding interactions.

相似化合物的比较

Similar Compounds

- 1-(1-methyl-1H-indol-3-yl)-3-(2-methylphenyl)urea

- 1-(1-ethyl-1H-indol-3-yl)-3-(4-ethylphenyl)urea

- 1-(1-ethyl-1H-indol-3-yl)-3-(2-chlorophenyl)urea

Uniqueness

1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea is unique due to the specific substitution pattern on the indole and phenyl rings

生物活性

1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O, with a molecular weight of approximately 256.35 g/mol. The structure features an indole moiety and a urea functional group, which are critical for its biological interactions.

Indole derivatives, including this compound, exhibit various biological activities through several pathways:

- STING Pathway Modulation : Some studies indicate that compounds similar to this urea derivative may inhibit the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in immune response signaling. This inhibition can lead to reduced cytokine production in response to infections or inflammation .

- Anticancer Activity : Indole derivatives have been associated with anticancer properties due to their ability to interfere with cancer cell signaling pathways. Research has shown that certain urea derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Potential to inhibit tumor growth and induce apoptosis in various cancer cell lines. |

| Anti-inflammatory | May modulate immune responses by inhibiting the STING pathway, leading to reduced inflammation in autoimmune conditions. |

| Antimicrobial | Possible activity against bacterial strains; however, specific data on this compound is limited. |

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives and their potential therapeutic applications:

属性

IUPAC Name |

1-(1-ethylindol-3-yl)-3-(2-ethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-3-14-9-5-7-11-16(14)20-19(23)21-17-13-22(4-2)18-12-8-6-10-15(17)18/h5-13H,3-4H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUDNKLSFHCWRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。